molecular formula C25H21NO2 B6513787 1-(9H-carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol CAS No. 312598-15-5

1-(9H-carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No. B6513787
CAS RN: 312598-15-5
M. Wt: 367.4 g/mol
InChI Key: WMELUDVXRQTKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol, also known as 1-carbazol-3-yloxypropan-2-ol, is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid with a melting point of 100°C and a boiling point of 195°C. This compound has been used in numerous studies for its unique properties and its ability to act as a catalyst in various reactions. Additionally, its low toxicity has made it an attractive choice for use in laboratory experiments.

Scientific Research Applications

1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol has been used in numerous studies due to its unique properties. It has been used in the synthesis of various organic compounds, such as carbazoles, quinolines, and indoles, which have potential applications in the field of medicine. Additionally, 1-(9H-carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol-yloxypropan-2-ol has been used as a catalyst in the synthesis of various organometallic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a precursor to the synthesis of various pharmaceuticals.

Mechanism of Action

1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol acts as a catalyst in various reactions. It is believed that the carbazole moiety acts as a Lewis acid, while the naphthyloxy moiety acts as a Lewis base. This allows the compound to act as a bifunctional catalyst, facilitating the formation of new bonds and the cleavage of existing bonds.
Biochemical and Physiological Effects
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol is a relatively non-toxic compound, making it suitable for use in laboratory experiments. However, it is important to note that the compound does have some biochemical and physiological effects. In particular, it is known to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Additionally, it has been shown to have an effect on the metabolism of glucose and other carbohydrates.

Advantages and Limitations for Lab Experiments

The use of 1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol in laboratory experiments has a number of advantages. It is a relatively non-toxic compound and can be used as a catalyst in a variety of reactions. Additionally, it can be used as a reagent in the synthesis of various organic compounds. However, it is important to note that the compound is volatile and may be difficult to handle in certain conditions.

Future Directions

For research include the use of this compound in the synthesis of novel organic compounds, such as pharmaceuticals and other biologically active compounds. Additionally, further research into its mechanism of action and its effects on biochemical and physiological processes could lead to new insights into its potential applications. Finally, further research into its use as a catalyst in various reactions could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-naphthylacetic acid with 9-chloro-9H-carbazole in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an aqueous solution and yields the desired product in high yields. Other methods of synthesis include the reaction of 9H-carbazole with 3-naphthylacetic anhydride, or the reaction of 3-naphthylacetic acid with 9-bromo-9H-carbazole.

properties

IUPAC Name

1-carbazol-9-yl-3-naphthalen-1-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2/c27-19(17-28-25-15-7-9-18-8-1-2-10-20(18)25)16-26-23-13-5-3-11-21(23)22-12-4-6-14-24(22)26/h1-15,19,27H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMELUDVXRQTKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol

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